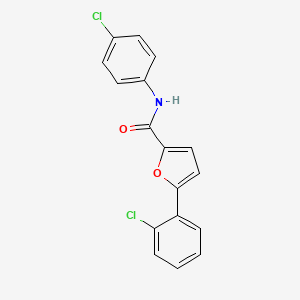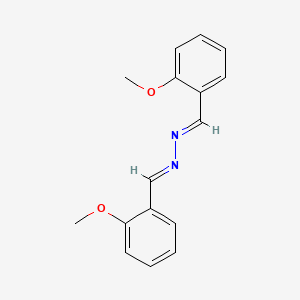
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone in the body. It was initially developed to treat growth hormone deficiency and muscle wasting in elderly patients. However, it has gained popularity in recent years as a performance-enhancing drug among bodybuilders and athletes.
Mecanismo De Acción
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide works by binding to the ghrelin receptor in the brain, which stimulates the release of growth hormone from the pituitary gland. It also increases the levels of insulin-like growth factor 1 (IGF-1) in the body, which plays a crucial role in promoting growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide are well-documented. It has been shown to increase lean body mass and muscle strength, improve bone density, and reduce body fat. It also has a positive effect on lipid metabolism, increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide has several advantages for use in laboratory experiments. It is orally bioavailable, making it easy to administer to animals. It also has a long half-life, allowing for once-daily dosing. However, it is important to note that the effects of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide on growth hormone levels can be variable and may depend on the dose and duration of treatment.
Direcciones Futuras
There are several potential future directions for research on 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area of research is its potential use in the treatment of cognitive decline associated with aging and neurodegenerative diseases. Finally, there is interest in exploring the use of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide in combination with other therapies for the treatment of cancer cachexia and other wasting disorders.
Conclusion
In conclusion, 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide is a non-peptide growth hormone secretagogue that has potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and other conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-documented. Future research directions include exploring its potential use in the treatment of age-related muscle loss, cognitive decline, and wasting disorders.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-4-methylphenylamine to form 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to increase muscle mass, bone density, and reduce body fat in elderly patients with growth hormone deficiency. It has also been studied for its potential use in the treatment of osteoporosis, Alzheimer's disease, and muscle wasting associated with chronic diseases such as cancer and HIV.
Propiedades
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)9-3-5-11(15)13(17)6-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGLYAYIMDVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)